molecular formula C19H15FO4S B2897169 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate CAS No. 324776-28-5

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate

Cat. No.: B2897169
CAS No.: 324776-28-5
M. Wt: 358.38
InChI Key: WNZZWPLDDTWYBM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C19H15FO3S It is a derivative of benzenesulfonic acid and is characterized by the presence of a benzyloxy group and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(benzyloxy)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzyloxy derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfonate esters.

    Reduction Reactions: Products include sulfinates or thiols.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-fluorobenzenesulfonate: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    4-(Benzyloxy)phenyl sulfonate: Lacks the fluorine atom, affecting its binding affinity and specificity.

    4-Fluorophenyl benzenesulfonate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is unique due to the combination of the benzyloxy group and the fluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4S/c20-16-6-12-19(13-7-16)25(21,22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZZWPLDDTWYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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